molecular formula C22H22N2O5S B1226316 ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No. B1226316
M. Wt: 426.5 g/mol
InChI Key: UCWSAHOOLYRYJB-GUQQWVPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[2-(2-furanylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-2-thiazolidinylidene]acetic acid ethyl ester is a member of toluenes.

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound is used in the synthesis of various thiazolidine derivatives, demonstrating its utility in creating complex molecular structures. For instance, its reactions with substituted benzaldehydes lead to the formation of 5-arylmethylidene derivatives (Tverdokhlebov et al., 2005). Such derivatives have potential in various chemical and pharmaceutical applications.

Potential for Diverse Chemical Reactions

  • This chemical is involved in various complex chemical reactions. For example, it reacts in multiple ways to synthesize different acetates, showcasing its versatility in chemical synthesis. This includes its reaction with diethyl acetylenedicarboxylate under different conditions, highlighting its adaptability in various chemical environments (Aly et al., 2014).

Involvement in Anticancer Research

  • Compounds with similar structures have shown potential in anticancer research. For example, some thiazolidin-4-one derivatives, which share a structural resemblance, exhibit significant anticancer activities (Saied et al., 2019). This suggests a possibility for the compound to be explored in similar contexts.

Application in Antibacterial Studies

  • Related structures to this compound have been synthesized and evaluated for antibacterial activity, indicating its potential role in the development of new antibacterial agents (Hassan et al., 2014). This showcases the broader applicability of this compound in medicinal chemistry.

properties

Product Name

ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C22H22N2O5S/c1-3-28-21(26)12-20-24(14-19(25)23-13-17-5-4-10-29-17)22(27)18(30-20)11-16-8-6-15(2)7-9-16/h4-12H,3,13-14H2,1-2H3,(H,23,25)/b18-11-,20-12-

InChI Key

UCWSAHOOLYRYJB-GUQQWVPNSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)/C(=C/C2=CC=C(C=C2)C)/S1)CC(=O)NCC3=CC=CO3

SMILES

CCOC(=O)C=C1N(C(=O)C(=CC2=CC=C(C=C2)C)S1)CC(=O)NCC3=CC=CO3

Canonical SMILES

CCOC(=O)C=C1N(C(=O)C(=CC2=CC=C(C=C2)C)S1)CC(=O)NCC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Reactant of Route 2
Reactant of Route 2
ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Reactant of Route 3
Reactant of Route 3
ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Reactant of Route 4
Reactant of Route 4
ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Reactant of Route 5
Reactant of Route 5
ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Reactant of Route 6
Reactant of Route 6
ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

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